methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-Cyclopropyl-1-(2-[(2-methoxyethyl)amino]-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both cyclopropyl and methoxyethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-cyclopropyl-1-[2-(2-methoxyethylamino)-2-oxoethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-10-8-12(17(23)25-3)14-15(11-4-5-11)20-21(16(14)19-10)9-13(22)18-6-7-24-2/h8,11H,4-7,9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEHEONQJQVVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NCCOC)C3CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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